molecular formula C16H17NO6 B8311430 8-(1-hydroxyethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid

8-(1-hydroxyethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid

Cat. No.: B8311430
M. Wt: 319.31 g/mol
InChI Key: YSZASMXLFIOMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(1-hydroxyethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid is a useful research compound. Its molecular formula is C16H17NO6 and its molecular weight is 319.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H17NO6

Molecular Weight

319.31 g/mol

IUPAC Name

8-(1-hydroxyethyl)-2-morpholin-4-yl-4-oxochromene-6-carboxylic acid

InChI

InChI=1S/C16H17NO6/c1-9(18)11-6-10(16(20)21)7-12-13(19)8-14(23-15(11)12)17-2-4-22-5-3-17/h6-9,18H,2-5H2,1H3,(H,20,21)

InChI Key

YSZASMXLFIOMBN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of methyl 8-acetyl-2-morpholino-4-oxo-4H-chromene-6-carboxylate (193 mg, 0.41 mmol, as described in Example 2.00) in methanol (2 mL) was added at −15° C. sodium tetrahydroborate (15.4 mg, 0.41 mmol). The resulting suspension was stirred at −15° C. for 20 minutes. The reaction mixture was quenched with a 2N aqueous NaOH solution (0.408 mL, 0.82 mmol) and allowed to warm to room temperature for 1 hr. More NaOH (0.408 mL, 0.82 mmol) was added and stirring was maintained for another 15 min. HCl (0.917 mL, 1.83 mmol) was added to adjust pH to 2-3. The resulting precipitate was diluted with a about 1 mL of water, collected by filtration, washed with ethyl acetate, diethyl ether and dried to a constant weight to afford 8-(1-hydroxyethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxylic acid (122 mg, 94%) as a orange solid which was used without further purification. Mass Spectrum: M+H+ 320.
Quantity
193 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
15.4 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.408 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.408 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.917 mL
Type
reactant
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Six

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